N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide
Description
N-[(E)-[4-(Diethylamino)phenyl]methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide is a pyrazole-carboxamide derivative characterized by a Schiff base linkage (imine group) and a diethylamino-substituted phenyl ring. Its structure features:
- Pyrazole core: A 1H-pyrazole ring substituted at position 3 with a phenyl group and at position 5 with a carboxamide.
- Schiff base moiety: An (E)-configured imine group linking the pyrazole to a 4-(diethylamino)phenyl substituent. This compound is synthesized via coupling reactions involving carbodiimide reagents (e.g., EDCI/HOBt) or condensation reactions, as observed in structurally related analogs .
Properties
IUPAC Name |
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O/c1-3-26(4-2)18-12-10-16(11-13-18)15-22-25-21(27)20-14-19(23-24-20)17-8-6-5-7-9-17/h5-15H,3-4H2,1-2H3,(H,23,24)(H,25,27)/b22-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIYFKGITQMOOR-PXLXIMEGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide typically involves the condensation of 4-(diethylamino)benzaldehyde with 3-phenyl-1H-pyrazole-5-carboxamide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
Key structural analogs differ in substituents at the pyrazole’s 3-position, the aromatic rings, and the presence of heterocycles. A comparative analysis is provided below:
Table 1: Structural and Functional Comparison
Substituent Effects on Physicochemical Properties
- Heterocyclic Modifications : Replacing phenyl with furan (as in ) introduces oxygen, which may increase polarity and reduce logP values, affecting bioavailability.
- Methoxy Groups : Compounds with methoxy substituents (e.g., ) exhibit increased solubility in polar solvents due to hydrogen-bonding capacity.
Biological Activity
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse scientific literature and research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 361.4 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H23N5O |
| Molecular Weight | 361.4 g/mol |
| IUPAC Name | This compound |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In a study evaluating various derivatives of pyrazole compounds, this compound demonstrated effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics, suggesting its potential as an antimicrobial agent .
Anticancer Activity
The anticancer properties of this compound have also been explored. In vitro studies revealed that the compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Mechanistic studies suggest that the compound activates caspase pathways, leading to programmed cell death .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and survival.
- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways related to inflammation and apoptosis.
- Oxidative Stress Induction : Increased levels of reactive oxygen species (ROS) have been observed in treated cells, contributing to its cytotoxic effects on cancer cells .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. Results showed that this compound exhibited an MIC of 32 µg/mL against S. aureus, outperforming several conventional antibiotics .
Study 2: Anticancer Effects
In a cell viability assay conducted on MCF-7 cells, treatment with this compound resulted in a significant reduction in cell proliferation by approximately 70% at a concentration of 50 µM after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment .
Q & A
Q. What are the optimal synthetic routes for preparing N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Formation of the pyrazole core via cyclization of β-diketones with hydrazine derivatives .
- Step 2 : Condensation of the pyrazole-5-carboxylic acid with 4-(diethylamino)benzaldehyde in the presence of a dehydrating agent (e.g., thionyl chloride) to form the hydrazone linkage .
- Purification : Column chromatography (silica gel, eluent: dichloromethane/ethyl acetate) or recrystallization from ethyl acetate/hexane mixtures .
- Purity Validation : HPLC (≥95% purity) and NMR (1H/13C) to confirm absence of unreacted intermediates .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR to verify substituent positions and hydrazone geometry (E/Z configuration) .
- X-ray Crystallography : Single-crystal analysis using SHELXL for refinement. Example parameters: Monoclinic space group , -factor ≤ 0.05 .
- FT-IR : Confirm carbonyl (C=O, ~1650 cm⁻¹) and imine (C=N, ~1600 cm⁻¹) stretches .
Q. What are the primary biological targets or pathways investigated for this compound?
- Methodological Answer :
- Targets : Enzymes (e.g., cyclooxygenase-2, kinases) or receptors (e.g., G-protein-coupled receptors) due to the pyrazole-hydrazone scaffold’s electron-rich regions .
- Assays :
- In vitro : Enzyme inhibition assays (IC50 determination) .
- Cellular : Apoptosis/proliferation studies (MTT assay) .
- Pathways : Inflammation (NF-κB) or oxidative stress (Nrf2) pathways .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer :
- Stability Studies :
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC .
- Thermal Stability : Thermogravimetric analysis (TGA) to assess decomposition above 150°C .
- Key Finding : Hydrazone bonds are prone to hydrolysis under acidic conditions (pH < 4) .
Advanced Research Questions
Q. What crystallographic challenges arise when resolving disorder in the diethylamino or phenyl groups, and how are they addressed?
- Methodological Answer :
- Disorder Handling : Use SHELXL’s PART instruction to model split positions. Example: Diethylamino groups may exhibit rotational disorder; apply restraints (SIMU/DELU) to refine thermal parameters .
- Validation : Check using ADDSYM in PLATON to avoid missed symmetry .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?
- Methodological Answer :
- Substituent Variation :
| Position | Modification | Biological Impact |
|---|---|---|
| Phenyl (C3) | Electron-withdrawing groups (e.g., -Cl) | ↑ Anti-inflammatory activity |
| Diethylamino (C4) | Replace with dimethylamino or morpholino | Alters solubility and target affinity . |
Q. Which computational methods (e.g., docking, DFT) are most effective for predicting interaction mechanisms?
- Methodological Answer :
- Molecular Docking : AutoDock Vina to simulate binding to COX-2 (PDB: 5KIR). Focus on H-bonding with Arg120 and hydrophobic interactions .
- DFT Calculations : Gaussian 09 at B3LYP/6-31G(d) level to map electrostatic potential surfaces and identify nucleophilic regions .
Q. How can synergistic effects with co-administered therapeutics be systematically evaluated?
- Methodological Answer :
- Combination Index (CI) : Use the Chou-Talalay method. Example: Test with doxorubicin in cancer cell lines (CI < 1 indicates synergy) .
- Omics Integration : RNA-seq to identify upregulated/downregulated pathways post-treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
